Dihydroartemisinin-d5: A Technical Guide for Researchers
Dihydroartemisinin-d5: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin-d5 (DHA-d5) is the deuterated form of Dihydroartemisinin (DHA), a potent anti-malarial agent and the principal active metabolite of all artemisinin compounds.[1][2] As a stable isotope-labeled internal standard, DHA-d5 is an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification of DHA in biological matrices.[1][2] Beyond its role in malaria treatment, DHA has garnered significant attention for its potential therapeutic applications in oncology and inflammatory diseases, owing to its complex mechanism of action that includes the induction of oxidative stress and modulation of key cellular signaling pathways.[3][4] This technical guide provides a comprehensive overview of Dihydroartemisinin-d5, including its chemical and physical properties, detailed experimental protocols for its use, and an exploration of its impact on critical signaling pathways.
Chemical and Physical Properties
Dihydroartemisinin-d5 is a semi-synthetic derivative of artemisinin.[5] The incorporation of five deuterium atoms enhances its utility in mass spectrometry-based analytical methods by providing a distinct mass shift from the unlabeled analyte.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₉D₅O₅ | [2] |
| Molecular Weight | 289.38 g/mol | [1][2][6] |
| IUPAC Name | (1R,5R,9R,10R,12R,13R)-9,10-dideuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.0⁴,¹³.0⁸,¹³]hexadecan-10-ol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity (for non-deuterated) | ≥98% (mixture of α and β isomers) | [8] |
| Solubility | Soluble in chloroform and acetone; slightly soluble in methanol or ethanol; almost insoluble in water. | [5] |
| Storage | Store at -20°C for long-term stability. | [7] |
Experimental Protocols
Quantification of Dihydroartemisinin in Human Plasma using LC-MS/MS with Dihydroartemisinin-d5 as an Internal Standard
This protocol is a synthesis of established methods for the analysis of Dihydroartemisinin in biological samples.[9][10][11]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma on ice, add 150 µL of an internal standard solution (e.g., 100 ng/mL Dihydroartemisinin-d5 in a 50:50 plasma-water solution containing an anticoagulant like sodium fluoride/potassium oxalate).[9]
-
Activate and condition a micro-elution solid-phase extraction (SPE) plate by adding 750 µL of acetonitrile, followed by 750 µL of methanol, and finally 200 µL of water to each well.[9]
-
Pipette the 250 µL plasma/internal standard mixture into the activated wells and draw the sample through using a low-pressure vacuum.[9]
-
Wash the wells with 300 µL of water and draw it through with a medium-pressure vacuum.[9]
-
Elute the analyte and internal standard with two 25 µL aliquots of an acetonitrile-methyl acetate (9:1) solution under a mild vacuum.[9]
-
Inject 10 µL of the combined eluent into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: Acquity UPLC™ BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent.[9]
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer at pH 3.5 (50:50, v/v).[9]
-
Flow Rate: 0.3 mL/minute in isocratic mode.[9]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer.[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[9]
-
Monitored Transitions:
-
Dihydroartemisinin (Analyte): Monitor the appropriate precursor to product ion transition (e.g., m/z 302 [M+NH₄]⁺ as a precursor).[10]
-
Dihydroartemisinin-d5 (Internal Standard): Monitor the corresponding shifted precursor to product ion transition.
-
-
Gas Settings: Optimize nitrogen and argon gas flows as per instrument requirements.[9]
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Dihydroartemisinin to Dihydroartemisinin-d5 against the concentration of the calibration standards.
-
The concentration of Dihydroartemisinin in the plasma samples can then be determined from this curve.
Signaling Pathways Modulated by Dihydroartemisinin
Dihydroartemisinin exerts its biological effects by influencing a multitude of intracellular signaling pathways. Its ability to induce apoptosis and inhibit inflammation is largely attributed to its modulation of the NF-κB and PI3K/AKT/mTOR pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Dihydroartemisinin has been shown to suppress NF-κB activation.[4] One of the proposed mechanisms involves the inhibition of IκBα phosphorylation, which prevents the release and nuclear translocation of the active p65 subunit of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins. Some studies suggest that DHA can also decrease the levels of Toll-like receptor 4 (TLR4), an upstream activator of the NF-κB pathway.[12] Furthermore, there is evidence that DHA can inhibit the cGAS/STING/NF-κB signaling pathway.[13]
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival.[14][15] Dihydroartemisinin has been demonstrated to inhibit this pathway, contributing to its anti-cancer effects.[14][16] Studies have shown that DHA can reduce the phosphorylation of key components of this pathway, including AKT, mTOR, and their downstream effectors such as p70S6K and 4E-BP1.[16] Interestingly, some research indicates that DHA's inhibition of mTORC1 is not through direct binding but rather by activating AMP-activated protein kinase (AMPK), a negative regulator of mTORC1.[17][18]
Conclusion
Dihydroartemisinin-d5 is a vital tool for the accurate quantification of Dihydroartemisinin in research and clinical settings. Its utility as an internal standard in mass spectrometry-based assays is well-established. Furthermore, the growing body of evidence on the diverse biological activities of Dihydroartemisinin, particularly its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT/mTOR, highlights its potential as a therapeutic agent beyond its traditional use as an antimalarial. This guide provides a foundational resource for scientists and researchers working with Dihydroartemisinin-d5, offering insights into its properties, analytical applications, and mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroartemisinin induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 6. Dihydroartemisinin-d5 | Benchchem [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. labsolu.ca [labsolu.ca]
- 9. cellbiopharm.com [cellbiopharm.com]
- 10. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Dihydroartemisinin Attenuates Radiation‐Induced Lung Injury by Inhibiting the cGAS/STING/NF‐κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
